molecular formula C17H23N3O5S B5290858 methyl 2-[(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)sulfonyl]benzoate

methyl 2-[(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)sulfonyl]benzoate

Cat. No.: B5290858
M. Wt: 381.4 g/mol
InChI Key: CBEBBAPHPUEZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)sulfonyl]benzoate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MTSB or MTSES, and it belongs to the class of sulfhydryl-reactive compounds.

Scientific Research Applications

MTSB has been used extensively in scientific research as a tool for studying the function of proteins and enzymes. It is a sulfhydryl-reactive compound that can modify cysteine residues in proteins and enzymes, which can alter their function and activity. MTSB has been used to study the function of various proteins and enzymes, including ion channels, transporters, and enzymes involved in signal transduction pathways.

Mechanism of Action

MTSB reacts with cysteine residues in proteins and enzymes by forming covalent bonds with the thiol group of cysteine. This covalent modification can lead to changes in protein conformation, activity, and function. MTSB has been shown to selectively react with cysteine residues that are exposed on the surface of proteins and enzymes, which makes it a useful tool for studying protein structure and function.
Biochemical and Physiological Effects:
MTSB has been shown to have a variety of biochemical and physiological effects on proteins and enzymes. It can inhibit the activity of ion channels and transporters by modifying cysteine residues that are critical for their function. MTSB can also activate or inhibit enzymes by modifying cysteine residues that are involved in catalysis or regulation. These effects can be used to study the function of various proteins and enzymes in vitro and in vivo.

Advantages and Limitations for Lab Experiments

MTSB has several advantages as a tool for studying protein function. It is a highly specific reagent that can selectively modify cysteine residues in proteins and enzymes. MTSB is also relatively easy to use and can be applied to a wide range of proteins and enzymes. However, there are also some limitations to using MTSB in lab experiments. It can be toxic to cells at high concentrations, and it can also modify cysteine residues that are not involved in protein function, which can lead to non-specific effects.

Future Directions

There are several future directions for research on MTSB. One area of research is to develop new derivatives of MTSB that have improved properties, such as increased specificity or reduced toxicity. Another direction is to use MTSB in combination with other reagents to study protein-protein interactions and signaling pathways. Finally, MTSB can be used in conjunction with other techniques, such as mass spectrometry and X-ray crystallography, to study protein structure and function at a molecular level.

Synthesis Methods

MTSB is synthesized by reacting methyl 2-bromo-5-nitrobenzoate with 1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-4,8-dione in the presence of potassium carbonate. The resulting intermediate is then reacted with sodium methoxide and sulfonyl chloride to yield MTSB. This synthesis method has been optimized and improved over the years to increase the yield and purity of MTSB.

Properties

IUPAC Name

methyl 2-[(1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl)sulfonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-19-12-9-18-16(22)17(19)7-10-20(11-8-17)26(23,24)14-6-4-3-5-13(14)15(21)25-2/h3-6H,7-12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEBBAPHPUEZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(=O)C12CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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